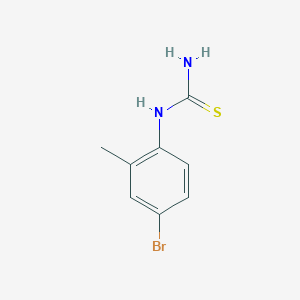

4-Bromo-2-methylphenylthiourea

Übersicht

Beschreibung

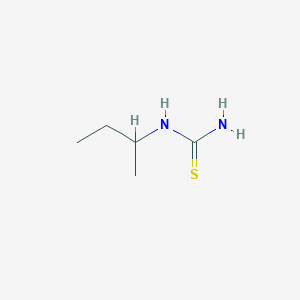

4-Bromo-2-methylphenylthiourea is a chemical compound that is part of a broader class of thioureas, which are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with the nitrogen atom also bonded to a phenyl group and an alkyl or aryl group. The bromine atom attached to the phenyl ring distinguishes this compound and can influence its reactivity and physical properties.

Synthesis Analysis

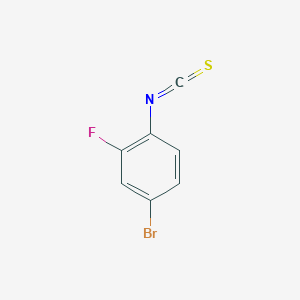

The synthesis of compounds related to 4-Bromo-2-methylphenylthiourea can involve palladium-catalyzed reactions. For instance, palladium-catalyzed isocyanide insertion into 2-bromophenylthioureas leads to the formation of 4-substituted imino-4H-benzo[d][1,3]thiazin-2-amines, demonstrating the reactivity of bromophenylthioureas under such conditions . This suggests that similar methodologies could potentially be applied to synthesize 4-Bromo-2-methylphenylthiourea.

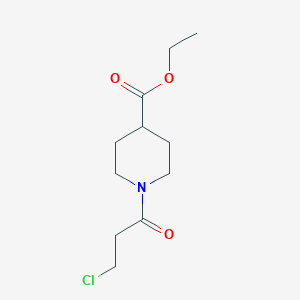

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-2-methylphenylthiourea has been studied using various techniques. For example, spectroscopic methods such as FT-IR and UV-Vis, along with X-ray diffraction, have been used to characterize the structure of related bromophenyl compounds . These techniques could be employed to determine the molecular structure of 4-Bromo-2-methylphenylthiourea, providing insights into its geometry and electronic properties.

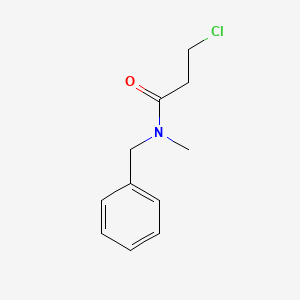

Chemical Reactions Analysis

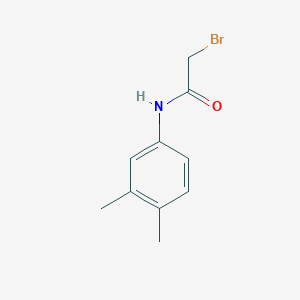

The reactivity of bromophenylthioureas can be explored through their participation in various chemical reactions. For instance, N-(p-bromophenyl)-N'-methylthiourea undergoes addition to acetylenedicarboxylic acid and its esters to form thiazolidinone derivatives . This indicates that 4-Bromo-2-methylphenylthiourea may also engage in addition reactions, potentially leading to a range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenylthioureas can be influenced by the presence of the bromine atom. For example, the crystal structure of N-Benzoyl-N-p-bromophenylthiourea shows that the bromophenyl and benzoyl groups are cis and trans to the sulfur atom, respectively, and the molecules form linear chains through intermolecular contacts . Such structural features can affect the melting point, solubility, and other physical properties of the compound. Additionally, the presence of the bromine atom can make the compound more amenable to further chemical modifications, such as Suzuki coupling reactions, due to its ability to act as a leaving group.

Wissenschaftliche Forschungsanwendungen

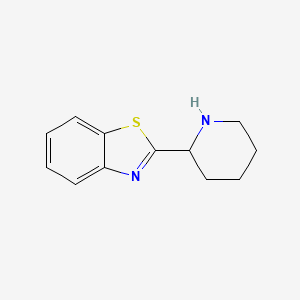

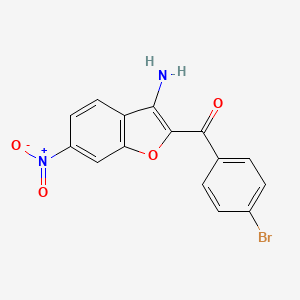

Application in Pharmacology

- Scientific Field : Pharmacology

- Summary of the Application : 4-Bromo-2-methylphenylthiourea is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These derivatives are being studied for their potential antimicrobial and anticancer properties .

- Results or Outcomes : The results or outcomes of these studies were not specified in the available resources .

Application in Proteomics Research

- Scientific Field : Proteomics

- Summary of the Application : 4-Bromo-2-methylphenylthiourea is used as a biochemical for proteomics research .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the available resources .

- Results or Outcomes : The results or outcomes of these studies were not specified in the available resources .

Application in Synthetic Cathinones

- Scientific Field : Synthetic Cathinones

- Summary of the Application : 4-Bromo-2-methylphenylthiourea might be used in the synthesis of synthetic cathinones . These synthetic cathinones are a new type of designer drugs that have gained recognition due to their ability to induce hallucinations and stimulate the mind, making them prone to misuse .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the available resources .

- Results or Outcomes : The results or outcomes of these studies were not specified in the available resources .

Application in Biochemical Research

- Scientific Field : Biochemical Research

- Summary of the Application : 4-Bromo-2-methylphenylthiourea is used as a biochemical for proteomics research .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the available resources .

- Results or Outcomes : The results or outcomes of these studies were not specified in the available resources .

Application in Synthetic Cathinones

- Scientific Field : Synthetic Cathinones

- Summary of the Application : 4-Bromo-2-methylphenylthiourea might be used in the synthesis of synthetic cathinones . These synthetic cathinones are a new type of designer drugs that have gained recognition due to their ability to induce hallucinations and stimulate the mind, making them prone to misuse .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the available resources .

- Results or Outcomes : The results or outcomes of these studies were not specified in the available resources .

Eigenschaften

IUPAC Name |

(4-bromo-2-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYBDMZUGLHCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392659 | |

| Record name | N-(4-Bromo-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylphenylthiourea | |

CAS RN |

109317-23-9 | |

| Record name | N-(4-Bromo-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 109317-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-3-[4-(ethylthio)phenyl]-1-propene](/img/structure/B1273312.png)

![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)

![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)